molecular formula C10H17N5 B13348016 N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B13348016
M. Wt: 207.28 g/mol
InChI Key: UFPMZVXOXYPKRD-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an aminoethyl group, a cyclopropyl group, and a methyl group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.

    Aminoethyl Substitution: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine derivative.

    Methylation: The methyl group can be added via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and cyclopropyl groups can participate in nucleophilic substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.

Scientific Research Applications

N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function. The exact mechanism of action can vary based on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    N4-(2-aminoethyl)-N2-cyclopropylpyrimidine-2,4-diamine: Lacks the methyl group, which may affect its reactivity and biological activity.

    N4-(2-aminoethyl)-N2-methylpyrimidine-2,4-diamine: Lacks the cyclopropyl group, which may influence its chemical properties and interactions.

    N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine: Lacks the amino group, which may alter its ability to participate in certain reactions and its biological activity.

Uniqueness

N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine is unique due to the presence of all three functional groups (aminoethyl, cyclopropyl, and methyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N-cyclopropyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C10H17N5/c1-7-6-9(12-5-4-11)15-10(13-7)14-8-2-3-8/h6,8H,2-5,11H2,1H3,(H2,12,13,14,15)

InChI Key

UFPMZVXOXYPKRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2CC2)NCCN

Origin of Product

United States

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